5-Methylbenzo[d]thiazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-methyl-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-5H,1H3 |
InChI Key |
UFTPERVCLGXNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylbenzo D Thiazole 2 Carbaldehyde and Its Precursors
Retrosynthetic Analysis of the 5-Methylbenzo[d]thiazole-2-carbaldehyde Skeleton
A retrosynthetic analysis of this compound reveals several logical disconnection pathways for its synthesis. The primary disconnections focus on the formation of the thiazole (B1198619) ring and the introduction of the C-2 aldehyde group.
Pathway A: Disconnection of the Thiazole Ring
This approach involves the disconnection of the C-S and C-N bonds of the thiazole ring. This leads back to the key precursor, 4-methyl-2-aminothiophenol . This precursor contains the requisite 5-methyl substitution pattern on the benzene (B151609) ring. The C-2 carbon and the aldehyde functionality can then be introduced by a suitable two-carbon synthon, such as glyoxylic acid or its derivatives, through a cyclocondensation reaction.
Pathway B: Functional Group Interconversion at C-2
An alternative strategy begins with a pre-formed 5-methylbenzo[d]thiazole ring. The aldehyde group at the C-2 position can be installed through functional group interconversion. A common precursor for this transformation is 2-methyl-5-methylbenzo[d]thiazole . The methyl group at the C-2 position can be oxidized to the corresponding aldehyde. Another possibility is the formylation of a 2-halo-5-methylbenzo[d]thiazole, where the halogen acts as a leaving group for the introduction of the formyl group via an organometallic intermediate.
Pathway C: Direct Formylation
A more direct, though often challenging, approach is the direct formylation of 5-methylbenzo[d]thiazole at the C-2 position. This would typically involve an electrophilic substitution reaction, such as the Vilsmeier-Haack reaction. However, the reactivity and regioselectivity of such reactions on the benzothiazole (B30560) nucleus must be carefully considered.
Classical and Contemporary Synthetic Routes to Benzo[d]thiazole-2-carbaldehydes
The synthesis of benzothiazole-2-carbaldehydes, in general, provides a framework for the specific synthesis of the 5-methyl derivative. These routes can be divided into two main categories: direct functionalization of a pre-existing benzothiazole ring and the formation of the benzothiazole core through cyclization.
Direct Functionalization of Benzo[d]thiazole Rings
Introducing the aldehyde group at the C-2 position of a pre-formed 5-methylbenzo[d]thiazole ring is a common strategy. Several methods are available for this transformation:
Oxidation of 2-Methylbenzothiazoles: The oxidation of a C-2 methyl group is a direct route to the corresponding aldehyde. Selenium dioxide (SeO₂) is a classical reagent for this type of benzylic oxidation. lkouniv.ac.iniu.eduadichemistry.com The reaction is typically carried out in a suitable solvent like dioxane or xylene under reflux conditions.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings. google.comjk-sci.comijpcbs.comwikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can be used to formylate benzothiazole derivatives. jk-sci.comijpcbs.comwikipedia.orgorganic-chemistry.org The success of this reaction depends on the electron density of the benzothiazole ring.
Lithiation followed by Formylation: Treatment of a 2-halobenzothiazole with a strong base, such as n-butyllithium, can generate a 2-lithiated benzothiazole intermediate. This nucleophilic species can then react with a formylating agent like DMF to yield the desired aldehyde. google.com
Cyclization Reactions for Benzo[d]thiazole Core Formation
The construction of the benzothiazole ring system from acyclic precursors is a fundamental and widely used approach.
Condensation of 2-Aminothiophenols with Carbonyl Compounds: The most common method for synthesizing the benzothiazole core is the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound. google.com For the synthesis of 2-substituted benzothiazoles, various aldehydes can be used. A patent describes the synthesis of 2-substituted benzothiazole derivatives from aldehydes and disulfides under the action of NaHCO₃, AcOH, and metal sulfides, highlighting a convenient and high-yield process. google.com
From o-Iodoanilines: A three-component reaction of o-iodoanilines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) can produce 2-unsubstituted benzothiazoles. iu.edu DMSO in this reaction acts as a carbon source, solvent, and oxidant.
Specific Reaction Conditions and Reagents for the Formation of this compound
One potential route is the oxidation of 2,5-dimethylbenzo[d]thiazole. This reaction can be carried out using selenium dioxide in a solvent like dioxane at reflux temperature. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC).
Another viable method is the Vilsmeier-Haack reaction on 5-methylbenzo[d]thiazole. This would involve the slow addition of a pre-formed Vilsmeier reagent (from POCl₃ and DMF) to a solution of 5-methylbenzo[d]thiazole in a suitable solvent at a controlled temperature, typically ranging from 0 °C to room temperature. jk-sci.comijpcbs.comwikipedia.orgorganic-chemistry.org The reaction is then quenched with an aqueous base to hydrolyze the intermediate iminium salt to the aldehyde.
A patent for the synthesis of benzothiazole-2-carbaldehyde outlines a two-step process starting from benzothiazole. google.com First, 2-benzothiazole dimethyl acetal (B89532) is formed, which is then hydrolyzed using an acid catalyst like hydrochloric acid or sulfuric acid in DMF at temperatures between 30-100°C for 1-20 hours to yield the final aldehyde. google.com This method could be adapted for the 5-methyl derivative.
Optimization Strategies for Yield and Purity in the Synthesis of this compound
Optimizing the synthesis of this compound involves refining reaction conditions and purification methods to maximize yield and purity.
Table 1: Potential Optimization Parameters
| Parameter | Strategy | Expected Outcome |
| Catalyst | Screening various Lewis or Brønsted acids for cyclization reactions. Using phase-transfer catalysts for biphasic reactions. | Increased reaction rate and yield. |
| Solvent | Employing green solvents or solvent-free conditions for cyclization. google.com Using aprotic polar solvents like DMF or DMSO to improve solubility of reactants. | Enhanced reaction efficiency and reduced environmental impact. |
| Temperature | Microwave-assisted synthesis can significantly reduce reaction times and improve yields in condensation reactions. | Faster reaction rates and potentially cleaner reactions. |
| Reagent Stoichiometry | Careful control of the molar ratios of reactants, especially in multi-component reactions, to minimize side products. | Improved selectivity and higher purity of the crude product. |
| Purification | Column chromatography using silica (B1680970) gel with an appropriate eluent system (e.g., hexane/ethyl acetate). Recrystallization from a suitable solvent to obtain a highly pure product. | Isolation of the target compound in high purity. |
Alternative Precursors and Convergent Synthetic Approaches to this compound
From 2,5-Dimethylaniline: An alternative route can start from the more readily available 2,5-dimethylaniline. This can be converted to the corresponding isothiocyanate, which can then undergo cyclization to form a 2-amino-5-methylbenzothiazole (B78985) derivative. Subsequent diazotization and Sandmeyer-type reactions could be employed to introduce the desired functionality at the 2-position, which can then be converted to the aldehyde.
Convergent Synthesis: A convergent approach would involve the separate synthesis of two key fragments: a substituted benzene ring and the thiazole-2-carbaldehyde moiety. For instance, a suitably functionalized p-toluidine (B81030) derivative could be coupled with a pre-formed thiazole-2-carbaldehyde synthon. This approach allows for greater flexibility in the synthesis of analogues but may involve more complex coupling reactions.
Using 2-Bromo-5-methylbenzo[d]thiazole: This halogenated precursor can be a versatile intermediate. It can be subjected to a lithium-halogen exchange followed by quenching with DMF, as mentioned earlier. Alternatively, it could undergo a palladium-catalyzed formylation reaction.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Methylbenzo D Thiazole 2 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular framework of 5-Methylbenzo[d]thiazole-2-carbaldehyde.
In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.9-10.2 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic benzene (B151609) ring will exhibit signals in the range of 7.3 to 8.2 ppm. The specific splitting patterns and coupling constants (J-values) of these protons would confirm their relative positions on the ring. The methyl group protons (C5-CH₃) are anticipated to produce a singlet at approximately 2.4-2.6 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most downfield signal, expected in the 190-194 ppm region. The carbons of the benzothiazole (B30560) ring system will resonate between approximately 120 and 155 ppm. The methyl carbon will appear as an upfield signal, typically around 20-22 ppm. Computational studies using methods like the gauge-independent atomic orbit (GIAO) have shown good agreement between calculated and experimental chemical shifts for related benzothiazole derivatives, reinforcing the reliability of these assignments. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from related benzothiazole and aldehyde compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.9 – 10.2 (s) | 190.0 – 194.0 |
| C2-carbon | - | 163.0 – 165.0 |
| Aromatic-H | 7.3 – 8.2 (m) | 120.0 – 140.0 |
| Benzothiazole C | - | 133.0 – 155.0 |
| Methyl (-CH₃) | 2.4 – 2.6 (s) | 20.0 – 22.0 |
| (s = singlet, m = multiplet) |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₉H₇NOS), high-resolution mass spectrometry (HRMS) would confirm its exact mass and molecular formula.
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of benzothiazole derivatives is well-documented. A characteristic fragmentation pathway for methylbenzothiazole (MBT) derivatives involves the formation of key fragment ions. ucdavis.edu The fragmentation of this compound would likely proceed through several key steps:
Loss of the formyl radical (•CHO) to give a stable benzothiazolyl cation.
Loss of a hydrogen atom (H•) from the molecular ion.
Cleavage of the thiazole (B1198619) ring, a common pathway for this heterocyclic system.
For aldehydes, the loss of a water molecule (M-18) can sometimes be observed, although less common in aromatic aldehydes. scirp.org
Analysis by tandem mass spectrometry (MS/MS) would allow for the isolation of the molecular ion and subsequent collision-induced dissociation (CID) to definitively map these fragmentation pathways, providing unequivocal structural confirmation.
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Description |
| 177 | [C₉H₇NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 176 | [C₉H₆NOS]⁺ | Loss of H• |
| 149 | [C₈H₇NS]⁺ | Loss of CO |
| 148 | [C₈H₆NS]⁺ | Loss of •CHO |
| 108 | [C₆H₄S]⁺˙ | Characteristic benzothiazole fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands. mdpi.com A strong, sharp band corresponding to the C=O stretching of the aldehyde group will be prominent in the region of 1690-1715 cm⁻¹. The aromatic C=C stretching vibrations of the benzene and thiazole rings will appear in the 1400-1600 cm⁻¹ range. C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹, while the C-H bending modes appear at lower wavenumbers. researchgate.net
Raman spectroscopy provides additional information, particularly for symmetric vibrations and the C-S bonds within the thiazole ring, which may be weak in the IR spectrum. researchgate.net Theoretical calculations of vibrational frequencies using Density Functional Theory (DFT) have been shown to accurately predict the experimental IR and Raman spectra of benzothiazole, aiding in the precise assignment of each vibrational mode. researchgate.net
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |
| Aldehyde C=O Stretch | 1690 - 1715 (Strong) | 1690 - 1715 (Medium) |
| Aromatic C=C Stretch | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Multiple bands) |
| C-N Stretch | 1300 - 1350 | 1300 - 1350 |
| C-S Stretch | 650 - 750 | 650 - 750 (Strong) |
X-ray Crystallography for Solid-State Structural Determination and Conformation of this compound Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives, such as 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, offers significant insight. nih.gov
In the crystal lattice of such derivatives, the benzothiazole ring system is typically found to be essentially planar. nih.gov The dihedral angle between the benzothiazole unit and any substituent at the 2-position is a key conformational feature. For instance, in 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, the interplanar angle between the benzothiazole and phenyl rings is only 5.38°, indicating a nearly coplanar arrangement. nih.gov This planarity can be stabilized by intramolecular interactions, such as short contacts between the thiazole sulfur and a nearby atom on the substituent. The crystal packing is governed by a combination of weak intermolecular forces, including C—H⋯O, C—H⋯π, and π–π stacking interactions, which organize the molecules into a three-dimensional lattice. nih.gov
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation of Chiral Derivatives
When a chiral center is introduced into a derivative of this compound, chiroptical spectroscopic methods become crucial for determining its absolute stereochemistry. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule.
ECD spectroscopy, which covers the UV-visible range, is sensitive to the electronic transitions within the chiral chromophore. The benzothiazole ring system is an effective chromophore, and its interaction with a chiral substituent will produce a characteristic ECD spectrum. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using time-dependent DFT (TD-DFT), the absolute configuration of the stereocenter can be unambiguously assigned. This approach has been successfully used for chiral benzothiazole monofluoroborates. nih.gov
VCD, the infrared counterpart to ECD, provides stereochemical information based on the vibrational transitions of the molecule. It is particularly powerful for molecules with multiple chiral centers or complex conformational flexibility. The combination of ECD, VCD, and quantum-chemical calculations provides a robust platform for the complete stereochemical elucidation of chiral benzothiazole derivatives. nih.govrsc.org
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Assessing the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.
HPLC is well-suited for the analysis of benzothiazole derivatives, which are often polar compounds. researchgate.net A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, can effectively separate this compound from starting materials, byproducts, and other impurities. A UV detector set to one of the absorption maxima of the benzothiazole chromophore would provide sensitive detection. The purity is determined by integrating the peak area of the main component relative to the total peak area.
GC-MS is another powerful technique, offering both high separation efficiency (GC) and definitive identification (MS). ucdavis.eduscispace.com For volatile and thermally stable compounds like this compound, GC can provide excellent resolution of isomers and impurities. nih.gov The coupled mass spectrometer provides a mass spectrum for each eluting peak, allowing for positive identification. Using the mass spectrometer in single-ion monitoring (SIM) mode can achieve very low limits of quantification, making GC-MS ideal for trace analysis in complex mixtures. scispace.com
Computational Chemistry and Theoretical Investigations of 5 Methylbenzo D Thiazole 2 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. ugm.ac.id For benzothiazole (B30560) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are frequently employed to predict molecular geometries, electronic properties, and reactivity. researchgate.netnih.gov
DFT calculations for 5-Methylbenzo[d]thiazole-2-carbaldehyde would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. These optimized structures are crucial for accurately predicting other properties. ugm.ac.id The electronic characteristics, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can then be calculated. researchgate.net
The presence of the electron-withdrawing aldehyde group at the 2-position and the electron-donating methyl group at the 5-position is expected to significantly influence the electronic distribution across the benzothiazole ring system. DFT calculations can quantify this influence, highlighting areas of high or low electron density, which are critical for predicting how the molecule will interact with other chemical species. These studies provide a foundational understanding of the molecule's intrinsic properties, guiding predictions about its chemical behavior and potential applications. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as with solvent molecules or biological macromolecules. nih.govnih.gov
Conformational analysis through MD would reveal the most stable spatial arrangements of the molecule, particularly concerning the rotation of the aldehyde group relative to the benzothiazole ring. These simulations track the molecule's trajectory over a set period, allowing for the identification of low-energy, and therefore more probable, conformations.
Quantum Chemical Parameters and Their Correlation with Reactivity and Stability
Quantum chemical calculations provide a suite of parameters that are directly correlated with the reactivity and stability of a molecule. sciencepub.net For this compound, these descriptors can be derived from the electronic structure calculated via DFT. Key parameters include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the HOMO-LUMO energy gap (ΔE). mdpi.com
E-HOMO : A higher E-HOMO value suggests a greater tendency for the molecule to donate electrons, indicating it can act as a good electron donor. sciencepub.net
E-LUMO : A lower E-LUMO value indicates a greater ability to accept electrons, making the molecule a better electron acceptor.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap points to higher stability. mdpi.com
Other related quantum chemical descriptors include:
Ionization Potential (I) : The energy required to remove an electron (related to E-HOMO).
Electron Affinity (A) : The energy released when an electron is added (related to E-LUMO).
Chemical Hardness (η) : A measure of resistance to change in electron distribution (proportional to the HOMO-LUMO gap).
Chemical Softness (σ) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.
Studies on substituted benzothiazoles show that the nature and position of substituents dramatically affect these parameters. For example, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. mdpi.com The combination of a methyl group (donating) and a carbaldehyde group (withdrawing) on the benzothiazole scaffold would result in a unique set of quantum chemical parameters that dictate the specific reactivity of this compound.
| Compound | E-HOMO (eV) | E-LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |
|---|---|---|---|---|
| 2-aminobenzothiazole (B30445) with p-methylphenyl | -5.74 | -1.03 | 4.71 | mdpi.com |
| 2-aminobenzothiazole with p-chlorophenyl | -5.91 | -1.29 | 4.62 | mdpi.com |
| 2-aminobenzothiazole with p-methoxyphenyl | -5.72 | -1.08 | 4.64 | mdpi.com |
| 2-aminobenzothiazole with phenyl | -5.80 | -1.07 | 4.73 | mdpi.com |
| Benzothiazole (BTH) | -8.980 | -0.502 | 8.478 | sciencepub.net |
| 2-methyl-benzothiazole (MeBTH) | -8.729 | -0.428 | 8.301 | sciencepub.net |
Note: The data in this table are for illustrative purposes, drawn from studies on different benzothiazole derivatives to show the effect of substitution on quantum chemical parameters. The values are from different calculation methods and may not be directly comparable.
In Silico Prediction of Spectroscopic Signatures for this compound
Computational methods can accurately predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for structural characterization. For this compound, these predictions serve as a valuable tool for confirming its identity and structure.
NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. mdpi.com The predicted shifts for this compound would be compared to experimental data for validation. Based on studies of similar structures, the aromatic protons on the benzothiazole ring are expected to appear in the range of 7.0-8.5 ppm. nih.govnih.gov The proton of the aldehyde group (CHO) would likely be a singlet further downfield, while the methyl group (CH3) protons would appear as a singlet at a much higher field (around 2.4 ppm). nih.gov
IR Spectra Prediction: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. mdpi.com These frequencies correspond to stretching, bending, and other vibrational modes. For this compound, key predicted peaks would include:
C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group, typically around 1680-1700 cm⁻¹.
C=N Stretch: A band associated with the thiazole (B1198619) ring, usually found around 1570-1620 cm⁻¹. nih.gov
C-H Stretch: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring.
| Spectroscopic Technique | Feature | Predicted Range/Value | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (C₆H₃) | 7.3 - 8.5 ppm | Complex multiplet pattern |
| Aldehyde Proton (-CHO) | 9.5 - 10.5 ppm | Singlet | |
| Methyl Protons (-CH₃) | 2.4 - 2.6 ppm | Singlet | |
| Reference | mdpi.comnih.gov | ||
| IR Spectroscopy | C=O Stretching (Aldehyde) | ~1690 cm⁻¹ | Strong intensity |
| C=N Stretching (Thiazole) | ~1590 cm⁻¹ | Medium intensity | |
| Aromatic C-H Stretching | 3000 - 3100 cm⁻¹ | Medium to weak | |
| Reference | mdpi.comnih.gov |
Note: These are generalized predictions based on data for analogous compounds and established spectroscopic principles.
Development of Quantitative Structure-Property Relationship (QSPR) Models for Related Benzo[d]thiazole Aldehydes
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. researchgate.net For a class of compounds like benzo[d]thiazole aldehydes, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time based on calculated molecular descriptors.
The development of a QSPR/QSAR model involves several key steps:
Data Set Collection: A series of related benzothiazole derivatives with experimentally measured properties or activities is compiled. researchgate.net
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., E-HOMO, dipole moment). researchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model development). researchgate.net
While no specific QSPR model for this compound is available, numerous QSAR studies on benzothiazole derivatives for activities like anticancer or antimicrobial effects have been published. ugm.ac.idresearchgate.net These studies identify key descriptors such as lipophilicity (logP), molar volume, and electronic parameters (like E-HOMO) as being crucial for activity. A similar approach could be used to develop a QSPR model for predicting the physicochemical properties of a series of benzothiazole aldehydes, including the title compound.
Reactivity Profiles and Chemical Transformations of 5 Methylbenzo D Thiazole 2 Carbaldehyde
Nucleophilic and Electrophilic Reactions at the Aldehyde Moiety of 5-Methylbenzo[d]thiazole-2-carbaldehyde
The aldehyde functional group at the 2-position of the benzothiazole (B30560) ring is a primary site for chemical reactions. The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles.
Key reactions include:
Schiff Base Formation: The aldehyde readily undergoes condensation reactions with primary amines, such as anilines and hydrazines, to form the corresponding imines (Schiff bases) or hydrazones. These reactions are typically catalyzed by a small amount of acid. The formation of these C=N double bonds is a foundational step in the synthesis of more complex heterocyclic systems and biologically active molecules.
Knoevenagel Condensation: In the presence of a basic catalyst, this compound can react with compounds containing active methylene (B1212753) groups (e.g., malonic acid derivatives, nitromethane). This reaction creates a new carbon-carbon double bond, extending the conjugation of the system.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde group into a vinyl group. This transformation is crucial for creating precursors for cycloaddition reactions, where the newly formed alkene can act as a diene or dienophile. thieme-connect.de
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to the aldehyde results in the formation of secondary alcohols. This provides a reliable method for introducing a variety of alkyl, aryl, or vinyl substituents at the 2-position of the benzothiazole core.
A plausible mechanism for many of these reactions involves the initial nucleophilic attack on the carbonyl carbon. For instance, in the condensation with amines, the amino group of a primary amine attacks the aldehyde's carbonyl group, leading to a hemiaminal intermediate which then dehydrates to form the final imine product. ekb.eg The process can be facilitated by catalysts that activate the aldehyde, for example through hydrogen bonding. mdpi.com
Table 1: Summary of Nucleophilic Reactions at the Aldehyde Moiety
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Schiff Base Formation | Primary Amines (R-NH₂) | Imine (Schiff Base) |
| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Compound |
| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkene |
| Grignard Reaction | Organomagnesium Halides (R-MgX) | Secondary Alcohol |
Condensation and Cycloaddition Reactions Involving this compound
Beyond simple additions to the aldehyde, this compound is a versatile substrate for more complex condensation and cycloaddition reactions, leading to the formation of novel polycyclic and spirocyclic systems.
The most common condensation reaction is with 2-aminothiophenols. This reaction, a cornerstone of benzothiazole synthesis, involves the nucleophilic attack of the amino group on the aldehyde, followed by cyclization and in-situ oxidation to form a new benzothiazole ring. thieme-connect.deekb.egmdpi.com This specific transformation highlights the dual role of the aldehyde as an electrophile and a key component in heterocyclic synthesis.
Cycloaddition reactions expand the synthetic utility of the benzothiazole scaffold. While the parent compound is not a typical diene or dienophile, it can be readily converted into a reactive intermediate for such transformations.
[4+2] Cycloadditions (Diels-Alder): As mentioned previously, the aldehyde can be converted into a vinyl group via a Wittig reaction. The resulting 2-vinyl-5-methylbenzo[d]thiazole can then participate as a diene in Diels-Alder reactions, allowing for the annulation of a six-membered ring onto the thiazole (B1198619) moiety. thieme-connect.de
[3+2] Cycloadditions: The benzothiazole core can be a partner in 1,3-dipolar cycloadditions. For example, the reaction of a derivative with an azomethine ylide, generated in situ from an isatin (B1672199) and a secondary amine, can lead to complex spirooxindole-thiazole hybrids in a stereoselective manner. mdpi.com Such reactions are powerful tools for generating molecular diversity from simple starting materials. mdpi.com
[2+2+2] Cycloadditions: The C=N bond within the benzothiazole ring itself has been shown to participate in transition-metal-catalyzed [2+2+2] cycloaddition reactions, offering a pathway to intricate fused-ring systems. thieme-connect.de
These reactions underscore the compound's ability to serve as a linchpin in building complex molecular architectures.
Oxidation and Reduction Chemistry of the Aldehyde Functional Group
The aldehyde group of this compound exists in an intermediate oxidation state, allowing for both facile oxidation to a carboxylic acid and reduction to a primary alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding 5-methylbenzo[d]thiazole-2-carboxylic acid. This transformation is a key step in the synthesis of various derivatives, including amides and esters, which are often explored for their biological activities. researchgate.netnih.gov The oxidation of a methyl group at the 2-position to an aldehyde has been studied mechanistically, involving a sequence of steps with oxygen and nitrogen oxides, highlighting the pathway to aldehyde formation in environmental or synthetic contexts. researchgate.net
Reduction: The aldehyde is readily reduced to 5-methylbenzo[d]thiazol-2-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. The resulting primary alcohol is itself a versatile intermediate, which can be further functionalized or used in the synthesis of other derivatives, such as the corresponding 2-chloromethyl-benzothiazole. researchgate.net
Table 2: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Mild Oxidizing Agents (e.g., KMnO₄, H₂O₂) | 5-Methylbenzo[d]thiazole-2-carboxylic acid |
| Reduction | Reducing Agents (e.g., NaBH₄, LiAlH₄) | (5-Methylbenzo[d]thiazol-2-yl)methanol |
Heteroatom-Directed Reactions and Regioselectivity Studies of the Benzo[d]thiazole Ring
The reactivity of the benzothiazole ring is heavily influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the substituents on the benzene (B151609) ring. These factors direct the regioselectivity of various reactions.
The nitrogen and sulfur atoms can direct the deprotonation (lithiation) of adjacent positions. Studies on similar thiazole systems have shown that using strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) can lead to regiospecific deprotonation at a methyl group, creating a nucleophilic anion that can react with electrophiles. rsc.org In the case of this compound, lithiation could potentially be directed by the thiazole heteroatoms.
For electrophilic aromatic substitution on the benzene portion of the molecule, the regiochemical outcome is determined by the competing directing effects of the substituents:
The thiazole ring itself is electron-withdrawing and deactivating.
The 2-carbaldehyde group is a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta-positions (C5 and C7).
The 5-methyl group is an electron-donating and activating group, directing incoming electrophiles to the ortho- and para-positions (C4 and C6).
The interplay of these effects makes predicting the exact outcome complex. However, the strong deactivating nature of the 2-formyl-thiazole moiety would likely suppress substitution, while the activating methyl group at C5 would favor substitution at the C4 and C6 positions. Regioselectivity in the cyclocondensation reactions of substituted 2-aminobenzothiazoles has also been a subject of significant study, demonstrating that the inherent structure of the benzothiazole nucleus can precisely control the formation of new fused rings. researchgate.net
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
The unique structure of this compound makes it suitable for use in catalytic transformations, both as a reactive substrate and as a potential ligand for metal catalysts.
As a Substrate: The compound can be transformed using a variety of catalytic methods. For example, the reduction of the aldehyde to an alcohol can be achieved via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). If the benzothiazole ring were functionalized with a halogen, it could serve as a substrate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The synthesis of various benzothiazole derivatives often relies on catalysis by metals such as copper, palladium, and ruthenium. nih.gov
As a Ligand: The benzothiazole scaffold contains both a "hard" nitrogen donor and a "soft" sulfur donor atom. researchgate.net This arrangement makes it an excellent candidate for a bidentate ligand that can coordinate to transition metal centers. By forming stable complexes, ligands based on this structure can be used to create catalysts for a wide range of organic reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the benzothiazole ring, such as the methyl group at C5 and the aldehyde (or its derivatives) at C2.
Investigation of Reaction Mechanisms and Transition States for Derivatives of this compound
Understanding the detailed mechanisms of reactions involving benzothiazole derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for this purpose. researchgate.netrsc.org
Mechanistic studies on related systems have provided significant insights:
Condensation Reactions: The mechanism for the formation of benzothiazoles from 2-aminothiophenols and aldehydes is understood to proceed through a nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate, followed by a cyclization step and subsequent dehydration/oxidation to yield the aromatic benzothiazole product. ekb.eg
Cycloaddition Reactions: DFT calculations have been used to explore the chemo- and regio-selectivities of cycloaddition reactions involving thiazole-containing compounds. researchgate.net These studies analyze the activation barriers and reaction energies of different possible pathways, rationalize the observed product distributions, and examine the frontier molecular orbitals (FMOs) of the reactants to predict their reactivity. researchgate.net
Oxidation Mechanisms: The atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals has been investigated in detail. researchgate.net Theoretical results show that the reaction can proceed either by attack on the benzene ring or by H-abstraction from the methyl group. The latter pathway leads to the formation of the aldehyde, 2-formyl-benzothiazole, through a complex sequence of five stages involving multiple oxygen molecules and a spin flip of electrons between different electronic states. researchgate.net
These detailed mechanistic investigations, combining experimental evidence with theoretical calculations, are essential for advancing the synthetic chemistry of this compound and its derivatives.
Functionalization and Derivatization Strategies for 5 Methylbenzo D Thiazole 2 Carbaldehyde Scaffolds
Synthesis of Imines, Oximes, and Hydrazones from 5-Methylbenzo[d]thiazole-2-carbaldehyde
The aldehyde functional group at the 2-position of the 5-methylbenzo[d]thiazole ring is readily converted into a variety of C=N double-bonded derivatives through condensation reactions with primary amines and related compounds. These reactions are fundamental in expanding the structural diversity of the core scaffold.
Imines (Schiff Bases): The reaction of this compound with primary amines (R-NH₂) under appropriate conditions, typically with acid catalysis and removal of water, yields the corresponding imines, also known as Schiff bases. This transformation is a cornerstone of combinatorial chemistry, allowing for the introduction of a vast array of substituents (R-groups) onto the benzothiazole (B30560) framework. The aldehyde group's ability to participate in such condensation reactions is a key feature for creating diverse molecular libraries.
Oximes: Condensation of the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its salts results in the formation of this compound oxime. The reaction proceeds similarly to imine formation. The resulting oxime functionality can exist as E/Z isomers and serves as a precursor for further chemical transformations.
Hydrazones: Hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or various hydrazides). nih.gov The synthesis of benzo[d]thiazole-hydrazone analogues is a well-established strategy for creating compounds with potential biological activity. nih.gov Typically, the aldehyde is reacted with a suitable hydrazine derivative in a solvent like ethanol, often with a catalytic amount of acid, to afford the target hydrazone in high yield. nih.govnih.gov The formation of the hydrazone is confirmed spectroscopically by the appearance of a characteristic imine (–N=CH–) signal in the ¹H NMR spectrum. nih.gov
A summary of these condensation reactions is presented below:
| Reagent | Product Type | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 5-Me-BTZ-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | 5-Me-BTZ-CH=N-OH |
| Hydrazine (R-NHNH₂) | Hydrazone | 5-Me-BTZ-CH=N-NH-R |
5-Me-BTZ represents the 5-methylbenzo[d]thiazol-2-yl core.
Formation of Substituted Alkenes and Alkynes via Olefination Reactions
The aldehyde group is an excellent electrophile for olefination reactions, providing a direct route to carbon-carbon double bond formation and extending the conjugate system of the benzothiazole core.
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com It involves the reaction of this compound with a phosphorus ylide (a phosphonium (B103445) ylide). The ylide, typically prepared by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to a short-lived four-membered ring intermediate (an oxaphosphetane) that decomposes to form the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com This method allows for the synthesis of a wide range of vinyl-substituted 5-methylbenzothiazoles.
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org These carbanions, generated by deprotonating a phosphonate ester, are generally more nucleophilic and less basic than traditional Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene, offering high stereoselectivity. wikipedia.orgorganic-chemistry.org The water-soluble dialkylphosphate byproduct is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org The reaction of this compound with various stabilized phosphonate esters provides a reliable route to (E)-alkenylbenzothiazole derivatives.
While direct examples for the formation of alkynes from this specific aldehyde are less common, terminal alkynes can be synthesized from aldehydes via methods like the Corey-Fuchs or Seyferth-Gilbert-Colvin homologation, which typically proceed through a dibromo-olefin intermediate.
Preparation of Carboxylic Acids, Esters, and Amides from the Aldehyde
The aldehyde group serves as a convenient entry point to the carboxylic acid oxidation state and its derivatives, such as esters and amides, which are common functionalities in bioactive molecules.
Carboxylic Acids: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-methylbenzo[d]thiazole-2-carboxylic acid, using standard oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) to avoid over-oxidation or degradation of the heterocyclic ring. The synthesis of the isomeric 4-methylbenzo[d]thiazole-2-carboxylic acid has been documented, confirming the stability of this class of compounds.
Esters: Esters can be prepared from the intermediate carboxylic acid via Fischer esterification (reaction with an alcohol under acidic catalysis). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents before reacting with an alcohol. The synthesis of methyl benzo[d]thiazole-5-carboxylate is a known process, indicating the feasibility of forming esters on this heterocyclic system. nih.gov
Amides: Amide derivatives are among the most important functional groups in medicinal chemistry. The synthesis of 5-methylbenzo[d]thiazole-2-carboxamides is typically achieved by first preparing the carboxylic acid. The acid is then coupled with a primary or secondary amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). researchgate.net Alternatively, the carboxylic acid can be converted to its acyl chloride, which then reacts readily with an amine, often in the presence of a non-nucleophilic base. nih.gov This approach has been used to synthesize a variety of N-substituted benzothiazole amide derivatives. researchgate.netnih.gov
| Starting Material | Reaction | Product |
| This compound | Oxidation (e.g., KMnO₄, NaClO₂) | 5-Methylbenzo[d]thiazole-2-carboxylic acid |
| 5-Methylbenzo[d]thiazole-2-carboxylic acid | Esterification (R-OH, H⁺) | 5-Methylbenzo[d]thiazole-2-carboxylate ester |
| 5-Methylbenzo[d]thiazole-2-carboxylic acid | Amide Coupling (R₂NH, coupling agents) | 5-Methylbenzo[d]thiazole-2-carboxamide |
Introduction of Diverse Functional Groups onto the Benzo[d]thiazole Core through Direct Arylation or Coupling Reactions
While derivatization of the aldehyde is a primary strategy, the aromatic core of the 5-methylbenzo[d]thiazole scaffold can also be functionalized to introduce additional diversity. Palladium-catalyzed cross-coupling and direct C-H arylation reactions are powerful tools for this purpose. nih.govrsc.org
Cross-Coupling Reactions: For cross-coupling reactions like the Suzuki-Miyaura reaction, a halogen atom must first be introduced onto the benzothiazole ring. This can be achieved through electrophilic aromatic substitution (e.g., bromination) at one of the available positions on the benzene (B151609) ring (positions 4, 6, or 7). The resulting halo-substituted this compound can then be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.net This method has been successfully used to synthesize various aryl-substituted benzothiazoles. researchgate.nethpu2.edu.vn
Direct C-H Arylation: A more modern and atom-economical approach is direct C-H arylation, which avoids the pre-functionalization step of halogenation. researchgate.net In this method, a C-H bond on the benzothiazole ring is activated directly by a transition metal catalyst (typically palladium) and coupled with an aryl halide. nih.govnih.gov This strategy allows for the selective formation of C-C bonds with high efficiency and is considered an environmentally attractive method. nih.govresearchgate.net Research on related heterocycles shows that C-H bonds at various positions can be targeted, offering a versatile route for introducing aryl and heteroaryl groups onto the 5-methylbenzo[d]thiazole core. rsc.orgresearchgate.net
Design and Synthesis of Polyheterocyclic Systems Incorporating the 5-Methylbenzo[d]thiazole Moiety
The this compound scaffold is an excellent building block for the construction of larger, more complex polyheterocyclic and fused-ring systems. These elaborate structures are often sought for applications in materials science and as scaffolds for drug discovery.
One common strategy involves a condensation reaction at the aldehyde, followed by an intramolecular cyclization. For instance:
Reaction of a benzothiazole derivative with different aromatic aldehydes has been used to synthesize arylidenes, which can then undergo further reactions with reagents like malononitrile (B47326) to afford N-arylpyridones. nih.gov
Derivatives of 2-aminobenzothiazole (B30445) can be used to synthesize benzo nih.govnih.govthiazolo[2,3-c] nih.govnih.govtriazole systems, which are tricyclic compounds with known biological activities. researchgate.net While starting from an amine, this demonstrates the utility of the benzothiazole core in forming fused systems.
The reaction of aldehydes with dithiooxamide (B146897) provides a route to thiazolo[5,4-d]thiazoles, which are rigid, electron-deficient heterocyclic systems with applications in organic electronics. mdpi.com Applying this to this compound would be expected to generate a novel polyheterocyclic structure.
In some cases, unexpected cyclizations can occur. For example, the reaction of related 2-(benzo[d]thiazol-2-yl)acetamides with salicylaldehyde (B1680747) can lead to the formation of coumarin (B35378) derivatives instead of the expected products. nih.gov
These examples highlight how the aldehyde and the benzothiazole core can participate in tandem reactions to build intricate molecular architectures.
Development of Library Synthesis Approaches Based on this compound
The robust and versatile reactivity of this compound makes it an ideal starting material for the development of compound libraries for high-throughput screening. Library synthesis, a key strategy in drug discovery, relies on the ability to generate a large number of structurally related compounds from a common intermediate.
The aldehyde functionality is particularly well-suited for this purpose. The condensation reactions described in section 6.1 to form imines and hydrazones are prime examples of reactions amenable to library synthesis. By reacting the aldehyde with a diverse collection of commercially available amines and hydrazides, a large library of derivatives can be rapidly synthesized and purified.
Similarly, the multi-step sequence involving oxidation to the carboxylic acid followed by amide coupling (section 6.3) allows for the creation of extensive amide libraries by employing a wide range of amines in the final step. researchgate.netnih.gov The use of solid-phase synthesis, where the benzothiazole scaffold is attached to a polymer resin, could further streamline the synthesis and purification process, which is beneficial for combinatorial chemistry. mdpi.com The development of such libraries enables the systematic exploration of the structure-activity relationship (SAR) of 5-methylbenzo[d]thiazole derivatives for various biological targets.
Exploration of Molecular Interactions and Recognition Mechanisms Involving 5 Methylbenzo D Thiazole 2 Carbaldehyde
Supramolecular Assembly and Self-Organization of 5-Methylbenzo[d]thiazole-2-carbaldehyde Derivatives
Derivatives of this compound, particularly Schiff bases formed through the condensation of its aldehyde group with various amines, are prime candidates for forming ordered supramolecular assemblies. The planarity of the benzothiazole (B30560) ring system facilitates π-π stacking interactions, a key driving force in the self-organization of these molecules. In analogous systems, such as (E)‐N‐(4‐chlorobenzylidene)‐6‐methylbenzo[d]thiazol‐2‐amine, crystal structure analyses have revealed extensive supramolecular networks stabilized by these non-covalent forces. researchgate.net
The self-assembly process is further directed by other intermolecular forces, including hydrogen bonding. For instance, in related 2-amino-benzothiazole derivatives that co-crystallize with solvent molecules, intricate hydrogen-bonding networks involving the lattice solvent, the amino group, and the benzothiazole nitrogen atom are observed. doaj.org The resulting crystal packing often reveals interesting structural motifs, such as dimers or extended chains, which are dictated by the interplay of these weak interactions. researchgate.netdoaj.org The substitution pattern on the aromatic rings significantly influences the nature and geometry of these assemblies.
Investigation of Host-Guest Interactions and Complex Formation
The tailored cavities and recognition sites within supramolecular structures built from this compound derivatives enable them to act as hosts for various guest molecules. The principles of host-guest chemistry, which rely on molecular complementarity, are central to the function of these systems. rsc.org While specific host-guest studies on derivatives of this compound are not extensively documented, the broader class of thiazole-containing macrocycles and polymers demonstrates significant potential in this area. For example, pillararene-enriched linear conjugated polymers containing thiazolo[5,4-d]thiazole (B1587360) linkages have been developed for applications in photocatalysis, where they interact with dye molecules. rsc.org
The formation of host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. The design of the host molecule, by modifying the substituents on the benzothiazole core or the amine precursor, allows for the tuning of the cavity size and electronic properties to achieve selective recognition of target guests.
Chelation Chemistry and Metal Coordination Studies with this compound Ligands
Schiff base ligands derived from this compound are excellent chelating agents for a wide range of metal ions. The imine nitrogen (C=N) and the thiazole (B1198619) nitrogen atom provide two key coordination sites, making them versatile bidentate ligands. doaj.orgmdpi.com Coordination chemistry is a cornerstone of the application of these compounds, with the resulting metal complexes exhibiting diverse geometries and properties. nih.gov
Studies on analogous Schiff bases derived from 2-amino-6-methoxybenzothiazole (B104352) with various transition metals such as Co(II), Ni(II), Cu(II), and Cd(II) have shown the formation of stable octahedral complexes. mdpi.com In these complexes, the ligand typically coordinates to the metal center through both the azomethine nitrogen and the benzothiazole nitrogen. doaj.orgmdpi.com The specific geometry and coordination number of the resulting complex are influenced by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. For example, complexes of Co(III) and Ru(III) with a benzothiazole-derived Schiff base ligand have been characterized as having octahedral geometry. biointerfaceresearch.com
The electronic properties of the metal complexes can be tuned by altering the substituents on the benzothiazole ring. This has implications for their application in areas such as catalysis and materials science. The table below summarizes the coordination behavior of Schiff base ligands derived from related benzothiazoles with various metal ions.
| Metal Ion | Proposed Geometry | Coordination Mode | Reference |
| Co(II), Ni(II), Cu(II), Cd(II) | Octahedral | Bidentate (Azomethine N, Benzothiazole N) | doaj.orgmdpi.com |
| Cr(III), Fe(III) | Octahedral | Bidentate and Monodentate | doaj.orgmdpi.com |
| Co(III), Ru(III) | Octahedral | Not specified | biointerfaceresearch.com |
| Cu(II), Ag(I) | Not specified | Bidentate (Imine N) | researchgate.net |
Probing Non-Covalent Interactions via Advanced Spectroscopic and Calorimetric Techniques
A suite of advanced spectroscopic and calorimetric techniques is employed to investigate the intricate non-covalent interactions and complexation events involving derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the synthesis of Schiff base derivatives and for studying their interactions. mdpi.comijper.org Changes in the chemical shifts of protons and carbons upon complexation or guest binding provide direct evidence of the interaction and can offer insights into the binding site. For instance, the downfield shift of the azomethine proton peak upon metal coordination is a characteristic feature. doaj.orgmdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is invaluable for identifying the coordination sites of the ligands. A shift in the stretching frequency of the azomethine (C=N) group upon complexation is a clear indicator of its involvement in metal binding. mdpi.com For example, in complexes of Schiff bases derived from 2-amino-6-methoxy-benzothiazole, the ν(-HC=N-) band shifts upon coordination, with the direction of the shift depending on the metal ion. doaj.orgmdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the molecules and their complexes. nih.gov The appearance of new absorption bands or shifts in existing bands upon metal complexation or host-guest formation provides information about the electronic environment and the nature of the interaction. nih.gov
Fluorescence Spectroscopy: Many benzothiazole derivatives and their metal complexes exhibit fluorescence. nih.gov Changes in fluorescence intensity or wavelength upon interaction with metal ions or other guest molecules form the basis for their use as chemical sensors. The quenching or enhancement of fluorescence is a sensitive probe of the local molecular environment.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the stoichiometry of the metal complexes formed. ijper.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, revealing bond lengths, bond angles, and the precise nature of intermolecular interactions in the solid state. researchgate.net
Rational Design of Derivatives for Selective Molecular Recognition
The rational design of derivatives of this compound is a key strategy for achieving selective molecular recognition. By systematically modifying the structure of the Schiff base ligand, it is possible to create receptors that are highly selective for specific metal ions or neutral guest molecules.
The principle of preorganization is central to this design process. By creating a ligand that has a conformation complementary to the target guest even before binding, the entropic penalty of complexation is reduced, leading to stronger and more selective binding. The introduction of different functional groups onto the amine precursor of the Schiff base can introduce additional binding sites or steric bulk, which can fine-tune the selectivity. For example, the incorporation of hydroxyl or methoxy (B1213986) groups can provide additional hydrogen bond donor or acceptor sites.
Research on related hydroxyquinoline-based benzothiazole derivatives has demonstrated their utility as selective fluorescent probes for metal ions. nih.gov The design of such probes relies on a mechanism where the binding of a specific metal ion modulates the electronic structure of the molecule, leading to a detectable change in its fluorescence properties. The development of derivatives of this compound as selective sensors is a promising area for future research, leveraging the foundational principles of coordination and supramolecular chemistry.
Emerging Research Directions and Prospects for 5 Methylbenzo D Thiazole 2 Carbaldehyde
Integration of 5-Methylbenzo[d]thiazole-2-carbaldehyde into Advanced Materials Science
The unique electronic properties of the benzothiazole (B30560) ring system make it a compelling candidate for the development of advanced materials. The incorporation of a methyl group and a reactive carbaldehyde moiety in this compound offers avenues for its integration into various material science applications.
One of the key areas of exploration is in the field of nonlinear optical (NLO) materials . Theoretical studies on related benzotrithiophene-based compounds with a D-π-A (donor-pi-acceptor) configuration have shown that structural modifications can significantly enhance NLO properties. nih.gov The this compound can act as a building block in such systems, where the benzothiazole moiety can serve as part of the π-conjugated bridge or be modified to act as an acceptor group. The aldehyde function allows for straightforward reactions to extend the conjugation and attach strong donor groups, which is a key strategy in the design of high-performance NLO chromophores. nih.gov
Furthermore, the inherent fluorescence of many thiazole (B1198619) derivatives suggests the potential for this compound in the creation of luminescent materials . Thiazolo[5,4-d]thiazole (B1587360) derivatives, for instance, are known for their high thermal and oxidative stability, as well as their tunable photophysical properties. nih.gov By derivatizing the carbaldehyde group of this compound, it is conceivable to synthesize novel materials with tailored emission characteristics for applications in organic light-emitting diodes (OLEDs) and solid-state lighting. The methyl group can also play a role in influencing the solid-state packing of these materials, which in turn affects their bulk photophysical properties. nih.gov
Application in Sensor Technologies and Chemosensing Probes
The development of selective and sensitive chemosensors is a significant area of research. The benzothiazole scaffold is a known platform for the design of fluorescent probes, particularly for the detection of metal ions.
The aldehyde group in this compound is a versatile handle for the synthesis of Schiff base derivatives . These derivatives, formed by the condensation of the aldehyde with various amines, can act as highly effective chemosensors. For instance, Schiff bases derived from salicylaldehyde (B1680747) and aminobenzothiazole have been shown to be selective fluorescent probes for Al³⁺. mdpi.com Similarly, a benzothiazole-modified quinoline (B57606) Schiff base has been developed for the selective detection of Zn²⁺ ions. rsc.org Following these design principles, this compound can be reacted with a variety of fluorogenic or chromogenic amine-containing molecules to create a library of potential sensors. The methyl group on the benzothiazole ring can subtly influence the electronic properties and steric environment of the resulting Schiff base, potentially enhancing the selectivity and sensitivity for specific analytes.
The proposed mechanism for sensing often involves a process known as chelation-enhanced fluorescence (CHEF). In the unbound state, the sensor might have a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net Upon binding to a target analyte, these non-radiative decay pathways can be inhibited, leading to a "turn-on" fluorescence response. The design of such sensors based on this compound could lead to the development of probes for a range of environmentally and biologically important species.
| Potential Sensor Design from this compound | |
| Reactant A | This compound |
| Reactant B | Aniline (B41778) or substituted aniline derivatives |
| Reaction Type | Schiff Base Condensation |
| Potential Application | Fluorescent chemosensor for metal ions or anions |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET) |
Role in Organocatalysis and Ligand Design for Metal Catalysis
The field of catalysis continually seeks novel molecular architectures to achieve higher efficiency and selectivity in chemical transformations. The structural features of this compound make it a promising candidate for applications in both organocatalysis and as a precursor to ligands for metal catalysis.
The aldehyde functionality can be utilized to synthesize various organocatalysts . For example, it can be derivatized to form chiral amines or imidazolium (B1220033) salts, which are well-established scaffolds in asymmetric catalysis. The benzothiazole unit itself can participate in non-covalent interactions with substrates, potentially influencing the stereochemical outcome of a reaction.
More significantly, this compound is an excellent precursor for the synthesis of polydentate ligands for metal catalysis. The aldehyde group can be readily converted into imine, amine, or alcohol functionalities, which can act as coordination sites for metal ions. For instance, Schiff bases derived from benzothiazoles can form stable complexes with transition metals like copper, nickel, and cobalt. pnrjournal.comorientjchem.org These metal complexes have shown potential in various catalytic reactions. The 5-methyl substituent on the benzothiazole ring can influence the steric and electronic properties of the resulting ligand, which in turn can modulate the catalytic activity and selectivity of the metal center.
The development of metal-organic frameworks (MOFs) is another area where ligands derived from this compound could be employed. The rigid nature of the benzothiazole core combined with the coordinating groups introduced via the aldehyde function could lead to the formation of robust and porous MOFs with potential applications in gas storage, separation, and heterogeneous catalysis. mdpi.com
Future Prospects for Novel Synthetic Methodologies and Industrial Scale-Up Considerations
While this compound is commercially available, the development of more efficient, sustainable, and scalable synthetic routes is a constant pursuit in chemical research.
For industrial scale-up , considerations will include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification of the final product. Process optimization studies will be crucial to identify the ideal parameters (temperature, pressure, catalyst loading, etc.) to maximize yield and purity while minimizing production costs. The development of continuous flow processes for the synthesis of this compound could offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. A patent for the production of a related compound, alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, highlights the industrial interest in thiazole derivatives and the importance of robust synthetic processes. google.com
| Synthetic Methodologies for Benzothiazoles | Potential for this compound |
| Condensation of 2-aminothiophenol (B119425) with aldehydes | A primary and adaptable route. |
| Cyclization of thioamides | An alternative synthetic pathway. |
| Green chemistry approaches (e.g., one-pot reactions) | Future direction for sustainable production. |
| Continuous flow synthesis | Potential for improved industrial scale-up. |
Open Questions and Unexplored Reactivity Pathways for this compound
Despite the known reactivity of the benzothiazole and aldehyde functional groups, there remain several open questions and unexplored reactivity pathways for this compound.
One area of interest is the exploration of cycloaddition reactions . While the C=N bond of the benzothiazole ring is known to participate in [2+2+2]-cycloaddition reactions, the specific reactivity of the 5-methyl substituted derivative in such transformations is yet to be fully investigated. thieme-connect.de Furthermore, the aldehyde group can be converted into a diene or a dienophile, opening up possibilities for Diels-Alder and other pericyclic reactions to construct complex polycyclic systems. Theoretical studies, such as those performed on the cycloaddition reactions of isothiazolones, could provide valuable insights into the feasibility and selectivity of such reactions for this compound. researchgate.net
The reactivity of the methyl group at the 5-position is another area that warrants further investigation. While often considered a simple spectator group, it could potentially be functionalized through radical reactions or other methods to introduce additional complexity and functionality into the molecule.
Finally, computational studies using density functional theory (DFT) can play a crucial role in predicting and understanding the reactivity of this compound. Such studies can elucidate the electronic structure, frontier molecular orbitals, and predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding future synthetic efforts and the design of novel derivatives with desired properties.
Q & A
Q. What are the established synthetic routes for 5-Methylbenzo[d]thiazole-2-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of 2-amino-5-methylbenzenethiol derivatives with carbonyl-containing reagents. For example, analogous compounds like 5-chlorobenzo[d]thiazole-2-carbaldehyde are synthesized via condensation of 2-amino-4-chlorobenzenethiol with 2,4-pentanedione in acetonitrile under acidic catalysis (e.g., p-toluenesulfonic acid) at 80°C for 24 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Purification via silica gel chromatography is standard to achieve >95% purity, as confirmed by NMR and mass spectrometry .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : and NMR are critical for confirming the aldehyde proton (δ ~10.0 ppm) and aromatic/heterocyclic backbone. For example, in thiazole-2-carbaldehyde derivatives, the aldehyde proton appears as a singlet at δ 10.06 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (≤1.0 Å) enable precise determination of bond angles and intermolecular interactions, crucial for understanding reactivity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
Derivatives such as benzo[d]thiazole-2-carbaldehyde cyanocombretastatin analogues have been docked into protein active sites (e.g., tubulin) using software like AutoDock Vina. Key parameters include binding affinity (ΔG), hydrogen bonding, and steric complementarity. For instance, Z-isomers of these analogues show enhanced binding due to planar alignment with hydrophobic pockets, validated by single-crystal X-ray data . Computational predictions should be cross-verified with in vitro assays (e.g., cytotoxicity studies) to resolve false positives .
Q. What strategies resolve contradictions in synthetic yields or biological activity data across studies?
- Reaction reproducibility : Variations in solvent purity (e.g., anhydrous acetonitrile vs. technical grade) or catalyst aging (e.g., p-toluenesulfonic acid) can alter yields. Systematic replication under controlled conditions is essential .
- Biological assays : Discrepancies in IC values may arise from cell line specificity or assay protocols. For example, anti-inflammatory activity of thiazole derivatives varies significantly between RAW264.7 macrophages and in vivo models due to metabolic stability . Meta-analyses of published data and standardized assay protocols (e.g., NIH guidelines) mitigate these issues .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing aldehyde group activates the thiazole ring toward nucleophilic aromatic substitution (SNAr) at the 4- or 6-positions. Density functional theory (DFT) calculations reveal that methyl substitution at the 5-position increases electron density at the 2-carbaldehyde group, favoring Suzuki-Miyaura couplings with arylboronic acids. Experimental validation using Pd(PPh)/KCO in THF/HO (3:1) achieves >70% coupling efficiency .
Q. What role does this compound play in material science applications, such as polymer doping?
As a dopant in PMMA thin films, its planar structure and conjugated π-system enhance optical properties (e.g., transparency, refractive index). Drop-casting methods with 1-5 wt% doping concentrations yield films suitable for photonic devices. UV-Vis spectroscopy confirms minimal aggregation (<5% absorbance at 400 nm), critical for maintaining film homogeneity .
Methodological Considerations
Q. What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions).
- Store intermediates under inert gas (N or Ar) at -20°C to prevent aldehyde oxidation .
- Monitor reaction progress by TLC with UV-active plates, as aldehydes often quench fluorescence .
Q. How can researchers optimize SHELX refinement parameters for high-quality crystallographic data?
- Use SHELXL with the
L.S.command for least-squares refinement andTWINfor handling twinned crystals. - For high-resolution data (≤0.8 Å), anisotropic displacement parameters (ADPs) improve model accuracy.
- Validate hydrogen positions using
AFIX 147for methyl groups andISORconstraints to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
